2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Overview
Description
2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of benzoxepinoindoles This compound is characterized by its unique structure, which includes a benzoxepine ring fused with an indole moiety, and functional groups such as a nitro group and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Functional Group Modifications: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The sulfonyl group can be added via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in its binding affinity and specificity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole : Similar structure but lacks the sulfonyl group.
- 2-[(4-methylphenyl)sulfonyl]indole : Similar structure but lacks the nitro group.
2-[(4-methylphenyl)sulfonyl]-4-nitroindole: Similar structure but lacks the benzoxepine ring.
Uniqueness
2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is unique due to the combination of its benzoxepine and indole rings, along with the presence of both nitro and sulfonyl groups
Properties
IUPAC Name |
12-(4-methylphenyl)sulfonyl-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,10,13(17),14-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-14-6-8-18(9-7-14)30(27,28)23-13-16-10-15-4-2-3-5-20(15)29-21-12-17(24(25)26)11-19(23)22(16)21/h2-9,11-13H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKIILGJVTVMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CC4=CC=CC=C4OC5=CC(=CC2=C35)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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